Bienvenue dans la boutique en ligne BenchChem!

SB-277011

Dopamine D3 Receptor Binding Affinity Selectivity Profile

SB-277011 (CAS: 215803-78-4), often used as its dihydrochloride salt (SB-277011-A), is a trans-tetrahydroisoquinoline carboxamide that functions as a potent and selective antagonist of the dopamine D3 receptor (D3R). The compound was developed by GlaxoSmithKline and is characterized by its high oral bioavailability, significant brain penetration, and a well-defined selectivity profile, making it a valuable chemical probe for investigating D3R-mediated physiology in the central nervous system.

Molecular Formula C28H30N4O
Molecular Weight 438.6 g/mol
CAS No. 215803-78-4
Cat. No. B1662523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-277011
CAS215803-78-4
SynonymsSB 277011
SB 277011-A
SB-277011
SB-277011-A
trans-N-(4-(2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)cyclohexyl)-4-quinolinecarboxamide
Molecular FormulaC28H30N4O
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45
InChIInChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33)
InChIKeyOLWRVVHPJFLNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SB-277011 (CAS 215803-78-4) Dopamine D3 Receptor Antagonist for Addiction and Neuroscience Research Procurement


SB-277011 (CAS: 215803-78-4), often used as its dihydrochloride salt (SB-277011-A), is a trans-tetrahydroisoquinoline carboxamide that functions as a potent and selective antagonist of the dopamine D3 receptor (D3R) [1]. The compound was developed by GlaxoSmithKline and is characterized by its high oral bioavailability, significant brain penetration, and a well-defined selectivity profile, making it a valuable chemical probe for investigating D3R-mediated physiology in the central nervous system .

Why Generic D3 Antagonist Substitution Fails: The Specific Pharmacological and ADME Signature of SB-277011


The simple substitution of SB-277011 with another 'D3 antagonist' is scientifically invalid due to substantial variability in three critical parameters that determine experimental outcome: (1) intrinsic functional activity (full antagonism vs. partial agonism), (2) the exact magnitude of selectivity over the D2 receptor and other aminergic GPCRs, and (3) critical ADME properties including oral bioavailability, brain penetrance, and species-specific metabolic stability [1]. For instance, compounds like BP-897 act as partial agonists rather than pure antagonists, leading to divergent behavioral outcomes, while other high-affinity D3 ligands like NGB 2904 and PG-01037 possess distinct physicochemical liabilities that confound in vivo interpretation [2]. The quantitative evidence below underscores why SB-277011 is the preferred tool compound for studies requiring robust, reproducible, and well-understood D3 receptor antagonism.

SB-277011 Product-Specific Quantitative Evidence Guide for Informed Procurement


Quantified D3 Receptor Affinity and Selectivity Window vs. D2 Receptor

SB-277011 demonstrates high binding affinity for the human dopamine D3 receptor (hD3R) with a pKi of 7.95 to 8.0, translating to a Ki of approximately 10-11 nM [1]. This potency is accompanied by a critical selectivity window of 80- to 100-fold over the closely related D2 receptor (hD2R pKi ~6.0) [1]. This degree of selectivity is essential for isolating D3-specific effects, as significant D2 antagonism would confound behavioral and neurochemical readouts [2].

Dopamine D3 Receptor Binding Affinity Selectivity Profile

Full Antagonism vs. Partial Agonism: Functional Differentiation from BP-897

In direct comparative in vivo studies, SB-277011 consistently attenuated drug-enhanced brain stimulation reward (BSR) and drug-seeking behaviors, a profile consistent with its characterization as a full antagonist [1]. In contrast, BP-897, which is often classed as a D3 antagonist but functions as a partial agonist, can produce mixed or even opposing effects in similar behavioral paradigms, such as demonstrating rewarding properties on its own in conditioned place preference tests [2]. This functional difference is critical for experimental design and data interpretation.

Functional Selectivity In Vivo Pharmacology Drug Addiction

Rat Oral Bioavailability Comparison with NGB 2904 and PG-01037

SB-277011 exhibits high oral bioavailability in rats, with a reported value of 43% . This favorable pharmacokinetic profile stands in stark contrast to other high-affinity D3 antagonists. NGB 2904 suffers from poor aqueous solubility which limits its absorption and distribution [1]. While PG-01037 was designed to improve solubility over NGB 2904, it is a specific substrate for the efflux transporter P-glycoprotein (P-gp), which actively restricts its brain penetration [1]. Consequently, SB-277011 offers a more reliable and unconfounded systemic exposure and brain delivery following oral administration.

ADME Pharmacokinetics Bioavailability CNS Penetration

In Vivo Efficacy in Preclinical Models of Substance Use Disorder

In a rat model of nicotine reinforcement, SB-277011-A produced a significant, dose-dependent decrease in nicotine self-administration under a progressive-ratio schedule [1]. At the highest dose tested (56 mg/kg, i.p.), the mean number of nicotine reinforcers and response rates were significantly reduced. This finding is part of a larger body of evidence showing that SB-277011-A attenuates the reinforcing effects of multiple drugs of abuse, including cocaine, heroin, and alcohol [2].

Addiction In Vivo Pharmacology Self-Administration

Broad Selectivity Profiling Against Unrelated Targets

Beyond its selectivity for D3 over D2 receptors, SB-277011 was profiled against a panel of over 66 other receptors, enzymes, and ion channels and demonstrated greater than 100-fold selectivity . This broad selectivity screen is a key differentiator from earlier, less-characterized D3 ligands. For instance, its activity at the hERG potassium channel (a key cardiac safety liability) is weak, with an IC50 of approximately 2 µM [1], providing a favorable margin of safety for in vivo experimentation.

Selectivity Safety Pharmacology Off-target Effects

Commercial Purity and Physical Form for Reproducible Experimentation

For rigorous and reproducible research, the quality of the chemical tool is paramount. SB-277011 from reputable vendors is supplied with clearly defined and analytically verified purity specifications. The compound is typically available as a dihydrochloride salt with purity of ≥98% as determined by HPLC . This high level of purity minimizes the risk of confounding biological effects from contaminants or degradation products.

Purity QC Specifications Reproducibility

SB-277011: Optimal Research and Industrial Application Scenarios Based on Evidence


In Vivo Rodent Models of Substance Use Disorder and Relapse

Given its high oral bioavailability (43%), confirmed brain penetration, and robust efficacy in attenuating drug-seeking behaviors across multiple classes of abused substances, SB-277011 is an ideal tool for chronic in vivo studies in rodent models of addiction [1]. Its well-defined full antagonist profile ensures that observed effects are due to D3 receptor blockade, making it suitable for studies of cocaine, nicotine, heroin, and alcohol reinforcement and reinstatement [2].

Ex Vivo and In Vivo Target Engagement Studies

The compound's high selectivity over D2 receptors (80- to 100-fold) and a broad panel of 66+ other targets makes it the gold-standard for experiments designed to probe the specific role of the D3 receptor [1]. Researchers can use SB-277011 to confirm target engagement and link D3 receptor antagonism to specific neurochemical or behavioral outcomes with high confidence, unconfounded by off-target activities [2].

Functional Profiling of D3 Receptor Mutants or Splice Variants

SB-277011's activity as a pure, competitive antagonist is valuable for in vitro functional assays. Its Ki of ~10 nM for the human D3 receptor allows for precise pharmacological characterization of receptor mutants or splice variants in recombinant cell systems [1]. Its clear functional signature (full antagonism) provides a reliable baseline for measuring shifts in potency or efficacy of other ligands [2].

As a Reference Standard for New D3 Antagonist Development

For medicinal chemistry and drug discovery programs targeting the D3 receptor, SB-277011 serves as a benchmark for both in vitro potency/selectivity and in vivo ADME properties [1]. New chemical entities can be directly compared against SB-277011's established profile—e.g., 100-fold D3/D2 selectivity, oral bioavailability, and brain penetration—to gauge their competitive positioning [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-277011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.